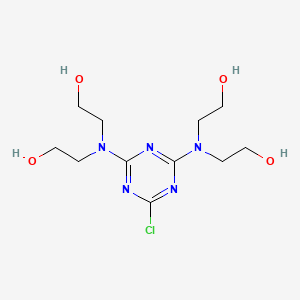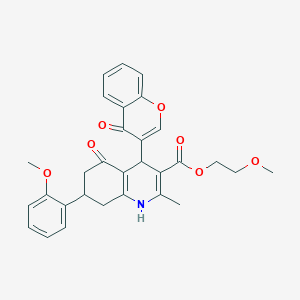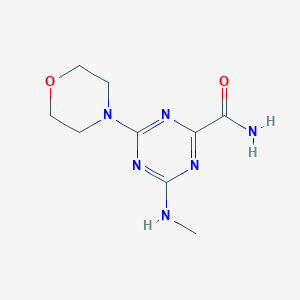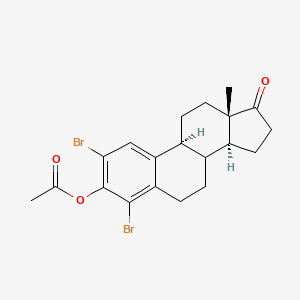
2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol is a complex organic compound featuring a triazine ring substituted with a chloro group and four ethanolamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction proceeds through nucleophilic substitution, where the amine groups of ethanolamine displace the chlorine atoms on the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as tertiary amines can further enhance the reaction rate and efficiency. Post-reaction, the product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.
Oxidation and Reduction: The ethanolamine moieties can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form primary amines.
Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form ethers or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Primary amines or alcohols.
Scientific Research Applications
2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups.
Medicine: Investigated for its potential as a drug delivery agent and in the design of novel therapeutic compounds.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleophilic sites on target molecules. The triazine ring can form stable complexes with proteins and enzymes, inhibiting their activity. The ethanolamine moieties enhance solubility and facilitate the transport of the compound across biological membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Compared to other triazine derivatives, 2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol is unique due to its multiple ethanolamine groups, which confer enhanced solubility and reactivity. Similar compounds include:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Lacks the ethanolamine groups, making it less soluble and reactive.
6-Chloro-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of the target compound, with different reactivity and applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
31482-07-2 |
|---|---|
Molecular Formula |
C11H20ClN5O4 |
Molecular Weight |
321.76 g/mol |
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H20ClN5O4/c12-9-13-10(16(1-5-18)2-6-19)15-11(14-9)17(3-7-20)4-8-21/h18-21H,1-8H2 |
InChI Key |
CCOODJAWWFUZLD-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(dibenzylamino)methyl]-4-(4-methoxyphenyl)-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11076824.png)
![methyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11076834.png)
![4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11076839.png)

![methyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-[2-(4-nitrophenyl)hydrazinyl]alaninate](/img/structure/B11076849.png)
![N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11076856.png)
![N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide](/img/structure/B11076865.png)
![ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076874.png)
![1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076880.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076885.png)
![4-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B11076899.png)



